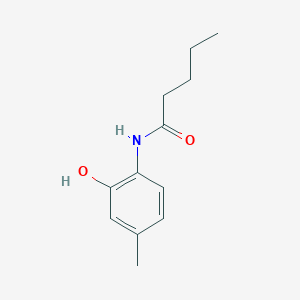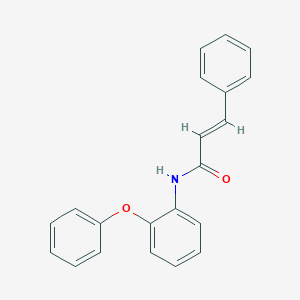
N-(2-ethylhexyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylhexyl)-2-methylbenzenesulfonamide, also known as EHS, is a widely used compound in scientific research. It is a sulfonamide-based surfactant that is commonly used as a solubilizing agent in various applications, including drug delivery, protein purification, and membrane protein solubilization. EHS is a non-ionic surfactant that is known for its high solubility in water and organic solvents.
Mécanisme D'action
The mechanism of action of N-(2-ethylhexyl)-2-methylbenzenesulfonamide is not well understood. However, it is believed that N-(2-ethylhexyl)-2-methylbenzenesulfonamide works by forming micelles in solution, which can solubilize hydrophobic compounds. The polar head group of N-(2-ethylhexyl)-2-methylbenzenesulfonamide interacts with water, while the hydrophobic tail interacts with the hydrophobic compound, allowing it to dissolve in water.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-2-methylbenzenesulfonamide is generally considered to be non-toxic and non-irritating. However, some studies have shown that N-(2-ethylhexyl)-2-methylbenzenesulfonamide can affect cell membrane integrity and induce cell death at high concentrations. N-(2-ethylhexyl)-2-methylbenzenesulfonamide has also been shown to have antimicrobial activity against certain bacteria and fungi. However, the exact mechanism of this activity is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethylhexyl)-2-methylbenzenesulfonamide in lab experiments is its high solubility in water and organic solvents. This makes it an effective solubilizing agent for hydrophobic compounds, which are often difficult to dissolve in water. N-(2-ethylhexyl)-2-methylbenzenesulfonamide is also relatively inexpensive and easy to obtain. However, one limitation of using N-(2-ethylhexyl)-2-methylbenzenesulfonamide is that it can form micelles at high concentrations, which can interfere with some experiments. Additionally, N-(2-ethylhexyl)-2-methylbenzenesulfonamide can affect cell membrane integrity and induce cell death at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on N-(2-ethylhexyl)-2-methylbenzenesulfonamide. One area of interest is the mechanism of action of N-(2-ethylhexyl)-2-methylbenzenesulfonamide, particularly how it interacts with hydrophobic compounds and membrane proteins. Another area of interest is the development of new N-(2-ethylhexyl)-2-methylbenzenesulfonamide analogs with improved solubilizing properties, as well as the development of new applications for N-(2-ethylhexyl)-2-methylbenzenesulfonamide in drug delivery and protein purification. Additionally, more research is needed to understand the potential toxic effects of N-(2-ethylhexyl)-2-methylbenzenesulfonamide on cells and organisms, particularly at high concentrations.
Méthodes De Synthèse
The synthesis of N-(2-ethylhexyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-ethylhexylamine in the presence of a base. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography. The yield of N-(2-ethylhexyl)-2-methylbenzenesulfonamide is typically high, and the purity is around 95%.
Applications De Recherche Scientifique
N-(2-ethylhexyl)-2-methylbenzenesulfonamide is widely used in scientific research, particularly in the fields of drug delivery and protein purification. N-(2-ethylhexyl)-2-methylbenzenesulfonamide is an effective solubilizing agent for hydrophobic drugs, which are often difficult to dissolve in water. N-(2-ethylhexyl)-2-methylbenzenesulfonamide can also be used to solubilize membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. N-(2-ethylhexyl)-2-methylbenzenesulfonamide can help to stabilize membrane proteins and prevent denaturation, making it easier to study their structure and function.
Propriétés
Formule moléculaire |
C15H25NO2S |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(2-ethylhexyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO2S/c1-4-6-10-14(5-2)12-16-19(17,18)15-11-8-7-9-13(15)3/h7-9,11,14,16H,4-6,10,12H2,1-3H3 |
Clé InChI |
WQWBMDGYUBRWJB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1C |
SMILES canonique |
CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)



![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)


